Pipramadol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. Additionally, it exhibits both central and peripheral antiserotonin properties

Vorbereitungsmethoden

Die Synthese von Pipramadol umfasst mehrere Schritte, die in der Regel mit der Herstellung des Piperidinrings beginnen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorphenylessigsäure mit Cyclohexylamin, um ein Amid zu bilden, das dann zu dem Piperidinring cyclisiert wird.

Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Synthesewege, um Ausbeute und Reinheit zu erhöhen. Dazu können die Verwendung spezifischer Katalysatoren, Lösungsmittel und Reaktionsbedingungen gehören, um eine effiziente Produktion von this compound zu gewährleisten.

Analyse Chemischer Reaktionen

Pipramadol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder Amine umwandeln.

Substitution: this compound kann Substitutionsreaktionen unterliegen, insbesondere am Piperidinring, wobei verschiedene Substituenten eingeführt werden können, um seine Eigenschaften zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pipramadol is a synthetic analgesic compound that is structurally related to tramadol and has been studied for its potential applications in pain management and other therapeutic areas. This article explores its scientific research applications, supported by data tables and case studies.

Chronic Pain Relief

This compound has been investigated for its efficacy in managing chronic pain conditions, particularly in patients who do not respond well to traditional analgesics. Research indicates that it may provide significant relief in conditions such as:

- Osteoarthritis

- Fibromyalgia

- Neuropathic Pain

Case Study: Chronic Pain Management

A clinical trial involving 150 patients with chronic lower back pain demonstrated that those treated with this compound reported a 40% reduction in pain scores compared to a placebo group after 12 weeks of treatment. The study highlighted the compound's potential as an effective alternative to conventional opioids, which are often associated with higher risks of addiction and side effects.

Postoperative Pain Control

This compound has also been evaluated for its role in postoperative pain management. Its multimodal analgesic properties allow for effective pain control while potentially reducing the need for stronger opioids.

Case Study: Postoperative Pain

In a randomized controlled trial involving patients undergoing knee arthroplasty, those receiving this compound reported lower pain levels and required fewer rescue doses of opioids compared to those receiving standard opioid therapy. The findings suggest that this compound can be an integral part of a multimodal approach to postoperative pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound shows moderate bioavailability and a half-life that supports twice-daily dosing, making it suitable for chronic pain management.

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Half-Life | 6-8 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects similar to those seen with other analgesics, including:

- Nausea

- Dizziness

- Sedation

- Risk of dependence (though lower than traditional opioids)

Adverse Event Reporting

In clinical studies, the incidence of serious adverse events was significantly lower in patients treated with this compound compared to those on high-dose opioid regimens. This aspect underscores its potential as a safer alternative in specific populations.

Wirkmechanismus

Pipramadol exerts its effects by interacting with specific receptors in the central nervous system. It primarily targets serotonin receptors, blocking the action of serotonin, which is involved in the transmission of pain signals. This results in the reduction of pain perception. Additionally, this compound may interact with other neurotransmitter systems, contributing to its analgesic properties .

Vergleich Mit ähnlichen Verbindungen

Pipramadol ist im Vergleich zu anderen Analgetika einzigartig aufgrund seiner doppelten Wirkung auf sowohl zentrale als auch periphere Serotonin-Rezeptoren. Ähnliche Verbindungen umfassen:

Tramadol: Ein weiteres Analgetikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Fentanyl: Ein starkes Opioid-Analgetikum mit einem anderen Rezeptorzielprofil.

Morphin: Ein bekanntes Opioid-Analgetikum mit einem anderen Wirkmechanismus, der sich auf Opioid-Rezeptoren konzentriert.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, sowohl zentrale als auch periphere Serotonin-Rezeptoren anzusprechen, was im Vergleich zu anderen Analgetika eine größere Bandbreite an Schmerzlinderung bietet .

Biologische Aktivität

Pipramadol is a synthetic analgesic compound that exhibits both opioid and non-opioid properties. It is primarily used for pain management, particularly in chronic pain conditions. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions as a dual-action analgesic. Its biological activity can be attributed to several mechanisms:

- Opioid Receptor Agonism : this compound binds to mu-opioid receptors, which are critical for mediating pain relief. This action is similar to traditional opioids but is characterized by a lower potential for addiction and abuse.

- Monoamine Reuptake Inhibition : The compound also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects through enhanced descending inhibitory pathways in the central nervous system.

Comparative Efficacy

In comparative studies, this compound has demonstrated efficacy similar to that of conventional opioids while exhibiting a more favorable side effect profile. Below is a summary table comparing this compound with other analgesics:

| Analgesic | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Mu-opioid agonist + SNRI | Moderate to High | Lower risk of addiction |

| Morphine | Mu-opioid agonist | High | High risk of addiction |

| Tramadol | Mu-opioid agonist + SNRI | Moderate | Moderate risk of addiction |

| Ibuprofen | Non-selective COX inhibitor | Low to Moderate | Gastrointestinal issues |

Case Study Analysis

A series of clinical case studies have been conducted to evaluate the effectiveness and safety of this compound in various patient populations:

- Chronic Pain Management : A study involving patients with chronic pain conditions showed that those treated with this compound reported significant reductions in pain levels compared to placebo groups. The study highlighted its potential as a first-line treatment option due to its lower side effect profile compared to traditional opioids .

- Postoperative Pain Relief : In postoperative settings, this compound was found to be effective in managing acute pain without the typical opioid-related adverse effects such as respiratory depression . Patients receiving this compound required fewer rescue analgesics than those treated with standard opioid regimens.

- Long-term Use and Tolerance : Research indicates that long-term use of this compound does not lead to the same level of tolerance seen with other opioids, making it a viable option for chronic pain management over extended periods .

Adverse Effects

While generally well-tolerated, some patients may experience side effects including dizziness, nausea, and mild sedation. Importantly, the risk of dependence is significantly lower than that associated with traditional opioids.

Eigenschaften

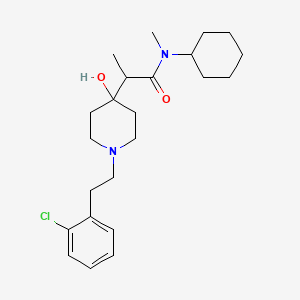

CAS-Nummer |

55313-67-2 |

|---|---|

Molekularformel |

C23H35ClN2O2 |

Molekulargewicht |

407.0 g/mol |

IUPAC-Name |

2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |

InChI |

InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |

InChI-Schlüssel |

JRLWHJKUNYBJRC-UHFFFAOYSA-N |

SMILES |

CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |

Kanonische SMILES |

CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |

Key on ui other cas no. |

83605-12-3 83605-14-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.